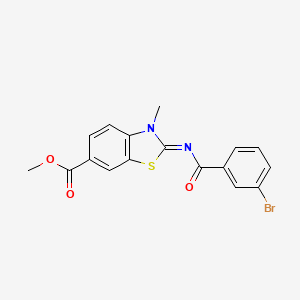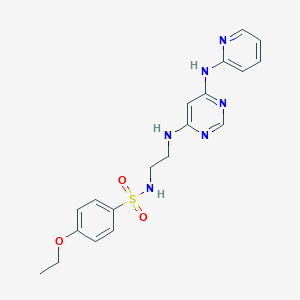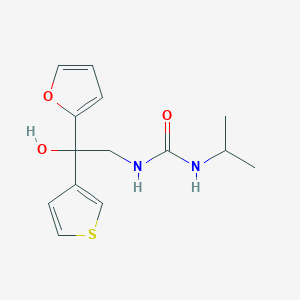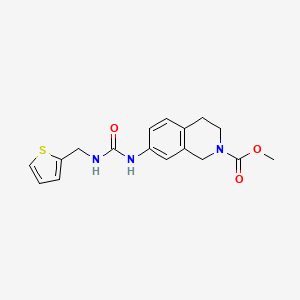
2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide, also known as GNE-495, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has focused on the synthesis of benzamide derivatives and their antimicrobial properties. For instance, Naganagowda and Petsom (2011) synthesized various 3-substituted quinazolinones from 3-chloro-1-benzothiophene-2-carbonylchloride, which were screened for antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Synthesis and Structural Analysis
Several studies have been conducted on the synthesis, crystal structure, and analysis of benzamide derivatives. Artheswari et al. (2019) reported on the crystal structure and Hirshfeld surface analysis of a title N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the structural characteristics and orientations of the pyridine and benzene rings (Artheswari, Maheshwaran, & Gautham, 2019).
Metabolic Studies
Yue et al. (2011) investigated the absorption, distribution, metabolism, and excretion of GDC-0449, a compound closely related to "2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide," in rats and dogs. This study provided insights into the compound's extensive metabolism and the unique metabolic pathway via pyridine ring opening, which could inform the development of similar compounds with improved pharmacokinetic profiles (Yue et al., 2011).
Cytotoxic Activity
Adhami et al. (2014) synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, evaluating their cytotoxicity against various human cancer cell lines. This study demonstrates the potential of benzamide derivatives in cancer therapy, particularly in designing compounds that exhibit significant cytotoxicity (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).
Chemical Synthesis Enhancements
The discovery of 2-(pyridin-2-yl)aniline as a directing group for sp2 C-H bond amination mediated by cupric acetate, as explored by Zhao et al. (2017), highlights advancements in chemical synthesis techniques. This work emphasizes the efficiency of benzamide derivatives in facilitating selective chemical transformations, which is crucial for the synthesis of complex molecules (Zhao, Wang, Mao, Xin, Zhang, & Zhang, 2017).
Propriétés
IUPAC Name |
2-chloro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-9-2-1-8-16(17)19(23)22-13-14-6-5-7-15(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMBSARLCJCAMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone](/img/structure/B2371533.png)



![(1S,3As,5aS,5bS,7aS,11aS,11bS,13aS,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/no-structure.png)
![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)

![N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371541.png)
![6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2371542.png)
![Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-](/img/structure/B2371545.png)
![N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2371549.png)

